4-Chloro-1-ethyl-2-methylbenzimidazol-5-ol;hydrochloride
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Overview
Description
4-Chloro-1-ethyl-2-methylbenzimidazol-5-ol;hydrochloride is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For 4-Chloro-1-ethyl-2-methylbenzimidazol-5-ol;hydrochloride, the synthesis might involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Substitution Reaction: Introduction of the chloro, ethyl, and methyl groups at the respective positions on the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-ethyl-2-methylbenzimidazol-5-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like cupric acetate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Cupric acetate in the presence of air or an alcoholic solution.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
4-Chloro-1-ethyl-2-methylbenzimidazol-5-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating various diseases due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-2-methylbenzimidazol-5-ol;hydrochloride involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Lacks the chloro and ethyl groups, making it less versatile in certain applications.
4-Chlorobenzimidazole: Similar structure but lacks the ethyl and methyl groups, which can affect its biological activity.
1-Ethyl-2-methylbenzimidazole: Lacks the chloro group, which can influence its reactivity and applications
Uniqueness
4-Chloro-1-ethyl-2-methylbenzimidazol-5-ol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-1-ethyl-2-methylbenzimidazol-5-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O.ClH/c1-3-13-6(2)12-10-7(13)4-5-8(14)9(10)11;/h4-5,14H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJJAGMYUCZZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2Cl)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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